2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the difluoromethyl and methoxy groups. The morpholine and oxazepane rings are then added through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The morpholine and oxazepane rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the morpholine ring could produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the morpholine and oxazepane rings can enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 2-(4-Dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole
Uniqueness
2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26F2N8O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine |
InChI |
InChI=1S/C21H26F2N8O3/c1-32-15-12-13(24)11-14-16(15)25-18(17(22)23)31(14)21-27-19(29-3-2-7-33-8-4-29)26-20(28-21)30-5-9-34-10-6-30/h11-12,17H,2-10,24H2,1H3 |
InChI Key |
YHGMSNKRMDPXAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCCOCC5)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.